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molecular formula C6H6O B121299 Phen-2,4,6-d3-ol CAS No. 7329-50-2

Phen-2,4,6-d3-ol

Cat. No. B121299
M. Wt: 97.13 g/mol
InChI Key: ISWSIDIOOBJBQZ-NHPOFCFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04725578

Procedure details

In 3 ml of acetic acid, 100 mg of TPC-A was dissolved and a solution of copper nitrate (40 mg) in 3 ml of acetic acid was added under stirring. When the color change of the reaction solution from blue to green took place under the continuation of stirring, water was added to cease the reaction and the product was extracted with ethyl acetate. After washing the extract with saturated sodium chloride solution and drying the extract over anhydrous magnesium sulfate, the extract was subjected to distillation to remove solvent, in vacuo and the product was recrystallized from methanol to obtain nitro compound of TPC-A at α-position of phenol thereof (108 mg) as yellow needle crystal having m.p. of 244°-250° C. (decomp) and [α]D22 of -232° (CHCl3).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
40 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]1[NH:37][C:35](=[O:36])[C@@H:34]2[N:38]([CH3:41])[C:39](=[O:40])[C@@H:18]([CH2:19][C:20]3[CH:25]=[CH:24][C:23]([O:26][C:27]4[CH:32]=[C:31]([CH2:33]2)[CH:30]=[CH:29][C:28]=4[OH:42])=[CH:22][CH:21]=3)[N:17]([CH3:43])[C:15](=[O:16])[C@@H:14]([CH3:44])[NH:13][C:11](=[O:12])[C@H:10]([CH2:45][C:46]2[CH:51]=[CH:50][C:49]([O:52][CH3:53])=[CH:48][CH:47]=2)[N:9]([CH3:54])[C:7](=[O:8])[C@H:6]([CH3:55])[NH:5][C:3]1=[O:4].[CH3:56][C@@H:57]1[NH:92][C:90](=[O:91])[C@@H:89]2[N:93]([CH3:96])[C:94](=[O:95])[C@@H:73]([CH2:74][C:75]3[CH:80]=[CH:79][C:78]([O:81][C:82]4[CH:87]=[C:86]([CH2:88]2)[CH:85]=[CH:84][C:83]=4[OH:97])=[CH:77][CH:76]=3)[N:72]([CH3:98])[C:70](=[O:71])[C@@H:69]([CH3:99])[NH:68][C:66](=[O:67])[C@H:65]([CH2:100][C:101]2[CH:106]=[CH:105][C:104]([O:107][CH3:108])=[CH:103][CH:102]=2)[N:64]([CH3:109])[C:62](=[O:63])[C@H:61]([CH3:110])[NH:60][C:58]1=[O:59].[CH3:111][C@@H:112]1[NH:147][C:145](=[O:146])[C@@H:144]2[N:148]([CH3:151])[C:149](=[O:150])[C@@H:128]([CH2:129][C:130]3[CH:135]=[CH:134][C:133]([O:136][C:137]4[CH:142]=[C:141]([CH2:143]2)[CH:140]=[CH:139][C:138]=4[OH:152])=[CH:132][CH:131]=3)[N:127]([CH3:153])[C:125](=[O:126])[C@@H:124]([CH3:154])[NH:123][C:121](=[O:122])[C@H:120]([CH2:155][C:156]2[CH:161]=[CH:160][C:159]([O:162][CH3:163])=[CH:158][CH:157]=2)[N:119]([CH3:164])[C:117](=[O:118])[C@H:116]([CH3:165])[NH:115][C:113]1=[O:114].[CH3:166][C@@H:167]1[NH:202][C:200](=[O:201])[C@@H:199]2[N:203]([CH3:206])[C:204](=[O:205])[C@@H:183]([CH2:184][C:185]3[CH:190]=[CH:189][C:188]([O:191][C:192]4[CH:197]=[C:196]([CH2:198]2)[CH:195]=[CH:194][C:193]=4[OH:207])=[CH:187][CH:186]=3)[N:182]([CH3:208])[C:180](=[O:181])[C@@H:179]([CH3:209])[NH:178][C:176](=[O:177])[C@H:175]([CH2:210][C:211]2[CH:216]=[CH:215][C:214]([O:217][CH3:218])=[CH:213][CH:212]=2)[N:174]([CH3:219])[C:172](=[O:173])[C@H:171]([CH3:220])[NH:170][C:168]1=[O:169].[OH2:221].O.O.O.O.O>C(O)(=O)C.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O>[CH3:1][C@@H:2]1[NH:37][C:35](=[O:36])[C@@H:34]2[N:38]([CH3:41])[C:39](=[O:40])[C@@H:18]([CH2:19][C:20]3[CH:25]=[CH:24][C:23]([O:26][C:27]4[CH:32]=[C:31]([CH2:33]2)[CH:30]=[CH:29][C:28]=4[OH:42])=[CH:22][CH:21]=3)[N:17]([CH3:43])[C:15](=[O:16])[C@@H:14]([CH3:44])[NH:13][C:11](=[O:12])[C@H:10]([CH2:45][C:46]2[CH:51]=[CH:50][C:49]([O:52][CH3:53])=[CH:48][CH:47]=2)[N:9]([CH3:54])[C:7](=[O:8])[C@H:6]([CH3:55])[NH:5][C:3]1=[O:4].[CH3:56][C@@H:57]1[NH:92][C:90](=[O:91])[C@@H:89]2[N:93]([CH3:96])[C:94](=[O:95])[C@@H:73]([CH2:74][C:75]3[CH:80]=[CH:79][C:78]([O:81][C:82]4[CH:87]=[C:86]([CH2:88]2)[CH:85]=[CH:84][C:83]=4[OH:97])=[CH:77][CH:76]=3)[N:72]([CH3:98])[C:70](=[O:71])[C@@H:69]([CH3:99])[NH:68][C:66](=[O:67])[C@H:65]([CH2:100][C:101]2[CH:106]=[CH:105][C:104]([O:107][CH3:108])=[CH:103][CH:102]=2)[N:64]([CH3:109])[C:62](=[O:63])[C@H:61]([CH3:110])[NH:60][C:58]1=[O:59].[CH3:111][C@@H:112]1[NH:147][C:145](=[O:146])[C@@H:144]2[N:148]([CH3:151])[C:149](=[O:150])[C@@H:128]([CH2:129][C:130]3[CH:135]=[CH:134][C:133]([O:136][C:137]4[CH:142]=[C:141]([CH2:143]2)[CH:140]=[CH:139][C:138]=4[OH:152])=[CH:132][CH:131]=3)[N:127]([CH3:153])[C:125](=[O:126])[C@@H:124]([CH3:154])[NH:123][C:121](=[O:122])[C@H:120]([CH2:155][C:156]2[CH:161]=[CH:160][C:159]([O:162][CH3:163])=[CH:158][CH:157]=2)[N:119]([CH3:164])[C:117](=[O:118])[C@H:116]([CH3:165])[NH:115][C:113]1=[O:114].[CH3:166][C@@H:167]1[NH:202][C:200](=[O:201])[C@@H:199]2[N:203]([CH3:206])[C:204](=[O:205])[C@@H:183]([CH2:184][C:185]3[CH:190]=[CH:189][C:188]([O:191][C:192]4[CH:197]=[C:196]([CH2:198]2)[CH:195]=[CH:194][C:193]=4[OH:207])=[CH:187][CH:186]=3)[N:182]([CH3:208])[C:180](=[O:181])[C@@H:179]([CH3:209])[NH:178][C:176](=[O:177])[C@H:175]([CH2:210][C:211]2[CH:216]=[CH:215][C:214]([O:217][CH3:218])=[CH:213][CH:212]=2)[N:174]([CH3:219])[C:172](=[O:173])[C@H:171]([CH3:220])[NH:170][C:168]1=[O:169].[OH2:221].[OH2:4].[OH2:4].[OH2:4].[OH2:4].[C:23]1([OH:26])[CH:24]=[CH:25][CH:20]=[CH:21][CH:22]=1 |f:0.1.2.3.4.5.6.7.8,11.12.13,14.15.16.17.18.19.20.21.22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.O.O.O.O.O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
40 mg
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
of stirring
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
WASH
Type
WASH
Details
After washing the
EXTRACTION
Type
EXTRACTION
Details
extract with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
drying the
EXTRACTION
Type
EXTRACTION
Details
extract over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the extract was subjected to distillation
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
in vacuo and the product was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.O.O.O.O.O
Name
Type
product
Smiles
C1(=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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